Cas no 186692-45-5 (1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)-)

1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- structure
186692-45-5 structure
Product Name:1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)-
CAS-nummer:186692-45-5
MF:C19H26N6O
MW:354.449343204498
CID:114891
PubChem ID:6603989
Update Time:2025-10-28

1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)-
    • (2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
    • (S)-ROSCOVITINE
    • (S)-Seliciclib
    • 2-(S)-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine
    • AC1O7G6H
    • AmbkkkkK401
    • Lopac-R-7772
    • Roscovitine, (S)-Isomer
    • Seliciclib, (S)-
    • S-Roscovitine
    • SureCN2907488
    • (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
    • HSCI1_000094
    • Q27270168
    • (s)-2-(6-benzylamino-9-isopropyl-9h-purin-2-ylamino)butan-1-ol
    • 186692-45-5
    • HB3706
    • Seliciclib (2S)-form [MI]
    • UNII-8C43G94891
    • DTXSID101133475
    • BDBM50056163
    • 1-Butanol, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2S)-
    • NCGC00015900-01
    • NCGC00162340-01
    • BRD-K57810622-001-01-5
    • SCHEMBL2907488
    • (S)-2-(6-(benzylamino)-9-isopropyl-9H-purin-2-ylamino)butan-1-ol
    • 8C43G94891
    • CHEMBL133342
    • HMS3229N15
    • (2S)-2-[[6-(benzylamino)-9-isopropyl-purin-2-yl]amino]butan-1-ol
    • <p>2-(S)-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine</p>
    • AT25368
    • NCGC00162340-02
    • (2S)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol
    • (S)-2-(6-Benzylamino-9-isopropyl-9H-purin-2-ylamino)-butan-1-ol
    • SDCCGSBI-0207196.P002
    • Inchi: 1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1
    • InChI-sleutel: BTIHMVBBUGXLCJ-HNNXBMFYSA-N
    • LACHT: OC[C@H](CC)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 354.21680947g/mol
  • Monoisotopische massa: 354.21680947g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 8
  • Complexiteit: 417
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 87.9Ų

Experimentele eigenschappen

  • Dichtheid: 1.25
  • Smeltpunt: 103-106 ºC
  • PSA: 91.12000
  • LogboekP: 2.69700

1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- Prijsmeer >>

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1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- Gerelateerde literatuur

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